molecular formula C7H11NO3S2 B6277099 5-(2-methoxyethyl)thiophene-2-sulfonamide CAS No. 2763758-94-5

5-(2-methoxyethyl)thiophene-2-sulfonamide

Cat. No.: B6277099
CAS No.: 2763758-94-5
M. Wt: 221.3
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-methoxyethyl)thiophene-2-sulfonamide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and organic electronics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-methoxyethyl)thiophene-2-sulfonamide can be achieved through several methodsThe reaction typically involves the use of sulfonating agents such as sulfur trioxide or chlorosulfonic acid under controlled conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale sulfonation processes followed by purification steps to obtain the desired product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(2-methoxyethyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(2-methoxyethyl)thiophene-2-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 5-(2-methoxyethyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzymes or receptors, modulating their activity. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity .

Comparison with Similar Compounds

Similar Compounds

    5-(2-aminoethyl)thiophene-2-sulfonamide: Similar structure but with an amino group instead of a methoxy group.

    5-(2-hydroxyethyl)thiophene-2-sulfonamide: Contains a hydroxy group instead of a methoxy group.

Uniqueness

5-(2-methoxyethyl)thiophene-2-sulfonamide is unique due to the presence of the methoxyethyl group, which can influence its solubility, reactivity, and biological activity compared to other similar compounds .

Properties

CAS No.

2763758-94-5

Molecular Formula

C7H11NO3S2

Molecular Weight

221.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.